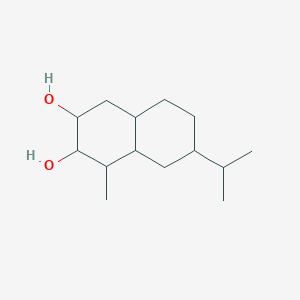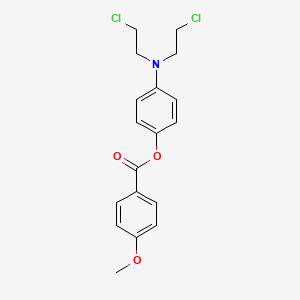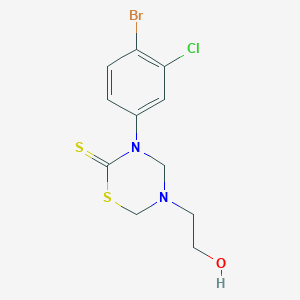
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of thiadiazines These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines, carbon disulfide, and other reagents that facilitate the formation of the thiadiazine ring. The reaction conditions may involve:
Temperature: Moderate to high temperatures to drive the reaction.
Catalysts: Acid or base catalysts to promote ring closure.
Solvents: Organic solvents such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thiadiazine ring can be reduced under specific conditions.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of thiadiazines have shown potential as antimicrobial and antifungal agents. The presence of halogen atoms may enhance these properties.
Medicine
In medicine, compounds similar to 2H-1,3,5-Thiadiazine-2-thione have been investigated for their potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- exerts its effects is likely related to its ability to interact with biological molecules. The halogen atoms and hydroxyethyl group may facilitate binding to enzymes or receptors, leading to various biological effects. The thiadiazine ring itself may also play a role in its activity.
類似化合物との比較
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-phenyl-5-(2-hydroxyethyl)-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chlorophenyl)-5-(2-hydroxyethyl)-
Uniqueness
The presence of both bromine and chlorine atoms in 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- makes it unique compared to other similar compounds. These halogen atoms may confer distinct reactivity and biological activity, setting it apart from other thiadiazine derivatives.
特性
CAS番号 |
21494-86-0 |
|---|---|
分子式 |
C11H12BrClN2OS2 |
分子量 |
367.7 g/mol |
IUPAC名 |
3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H12BrClN2OS2/c12-9-2-1-8(5-10(9)13)15-6-14(3-4-16)7-18-11(15)17/h1-2,5,16H,3-4,6-7H2 |
InChIキー |
AZQQYYNEHMCOEP-UHFFFAOYSA-N |
正規SMILES |
C1N(CSC(=S)N1C2=CC(=C(C=C2)Br)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



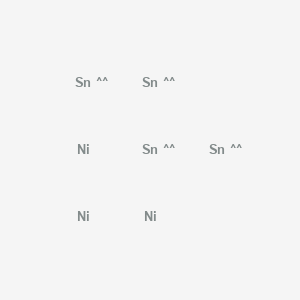
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


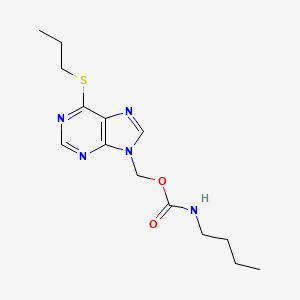
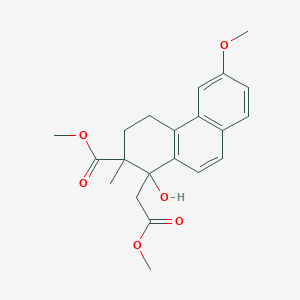
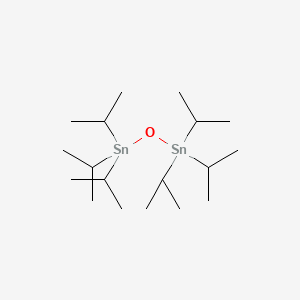
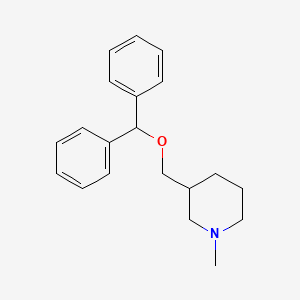
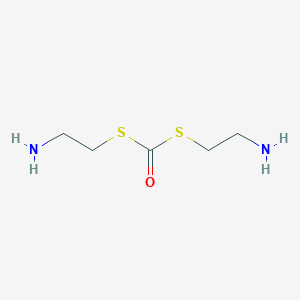
phosphanium chloride](/img/structure/B14716299.png)
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
